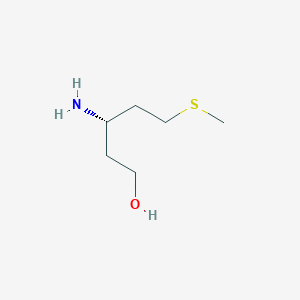

(S)-3-amino-5-(methylthio)pentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15NOS |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

(3S)-3-amino-5-methylsulfanylpentan-1-ol |

InChI |

InChI=1S/C6H15NOS/c1-9-5-3-6(7)2-4-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 |

InChI Key |

AFTVPMMRLJNNNT-LURJTMIESA-N |

Isomeric SMILES |

CSCC[C@H](CCO)N |

Canonical SMILES |

CSCCC(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Pathways for S 3 Amino 5 Methylthio Pentan 1 Ol

Retrosynthetic Analysis of (S)-3-amino-5-(methylthio)pentan-1-ol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be devised.

Key Disconnections and Strategic Considerations

The structure of this compound features a primary alcohol, a chiral secondary amine, and a thioether. Key disconnections can be made at the C-N and C-S bonds, or by targeting the stereocenter for an asymmetric transformation.

A primary strategy involves the use of a chiral precursor that already contains the desired stereochemistry. L-methionine, a naturally occurring amino acid, presents an ideal starting material as it possesses the required (S)-configuration at the carbon atom that will become the chiral center in the final product. This "chiral pool" approach simplifies the synthesis by avoiding the need for a separate asymmetric step. tcichemicals.com

An alternative retrosynthetic approach involves the disconnection of the C-N bond, suggesting a precursor ketone, 5-(methylthio)-3-oxopentan-1-ol. The synthesis would then rely on an enantioselective reduction of the ketone to establish the chiral center with the desired (S)-configuration. This method offers flexibility but requires a highly selective and efficient asymmetric reduction step.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. tcichemicals.com Several methodologies can be employed to achieve the synthesis of this compound.

Enantioselective Reduction of Precursor Ketones

This approach focuses on the conversion of a prochiral ketone to a chiral alcohol using a chiral reducing agent or a catalyst. For the synthesis of this compound, the precursor ketone, 5-(methylthio)-3-oxopentan-1-ol, would be reduced.

While specific examples for this exact ketone are not extensively documented in the provided results, the principle is a well-established method in organic synthesis. researchgate.net The success of this method hinges on the choice of the chiral catalyst or reagent to achieve high enantioselectivity. researchgate.net

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the amine group. For instance, a chiral oxazolidinone or a camphorsultam could be used. wikipedia.org These auxiliaries have proven effective in directing alkylation and other bond-forming reactions with high diastereoselectivity. wikipedia.orgrsc.org

| Chiral Auxiliary Type | General Application | Reference |

| Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. tcichemicals.com | tcichemicals.com |

| Camphorsultam | Michael additions and other stereoselective reactions. wikipedia.org | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylations. | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines. tcichemicals.com | tcichemicals.com |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Organocatalysis utilizes small organic molecules as catalysts. For the synthesis of molecules containing amino groups, chiral phosphoric acids or thiourea-based catalysts have shown significant promise. nih.gov

A potential organocatalytic route to this compound could involve a Michael addition of an amine to an α,β-unsaturated precursor, catalyzed by a chiral organocatalyst. While a direct application to this specific molecule is not detailed in the provided search results, the general strategy is well-precedented for the formation of chiral amines. nih.gov

Metal-Catalyzed Asymmetric Transformations

The enantioselective synthesis of γ-amino alcohols, such as this compound, has been significantly advanced through the use of metal-catalyzed asymmetric reactions. These methods offer a direct and efficient route to chiral amino alcohols from readily available starting materials.

One prominent strategy involves the asymmetric hydroamination of allylic alcohols catalyzed by copper complexes. This approach allows for the direct formation of chiral 1,3-amino alcohols with high regioselectivity and enantioselectivity. mdpi.com While not specifically demonstrated for this compound, the methodology has been successfully applied to a range of unprotected allylic alcohols, suggesting its potential applicability. mdpi.com The choice of solvent has been identified as a critical parameter to avoid the undesired reduction of the allylic alcohol starting material. mdpi.com

Another powerful metal-catalyzed approach is the asymmetric hydrogenation of β-amino ketones. Iridium and Rhodium catalysts have been shown to be effective for the diastereoselective synthesis of N-PMP-protected γ-amino alcohols. frontiersin.org Specifically, Ir-catalyzed asymmetric transfer hydrogenation typically yields the anti-products, while Rh-catalyzed asymmetric hydrogenation favors the formation of syn-products. frontiersin.org This dual-catalyst system provides a versatile platform for accessing different stereoisomers of γ-amino alcohols.

Furthermore, manganese-catalyzed formal asymmetric hydroamination of allylic alcohols using a borrowing-hydrogen strategy has emerged as a viable route. rsc.org This method, employing chiral tridentate P,N,N-ligands, has been used to prepare a variety of chiral γ-amino alcohols in good yields and with high enantioselectivities. rsc.org

A summary of representative metal-catalyzed asymmetric transformations for the synthesis of γ-amino alcohols is presented in the table below.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Copper-Hydride (CuH) | Unprotected Allylic Alcohols | γ-Amino Alcohols | High regio- and enantioselectivity; solvent choice is crucial. mdpi.com |

| Iridium (Ir) | N-PMP-protected β-Amino Ketones | anti-γ-Amino Alcohols | Asymmetric transfer hydrogenation. frontiersin.org |

| Rhodium (Rh) | N-PMP-protected β-Amino Ketones | syn-γ-Amino Alcohols | Asymmetric hydrogenation. frontiersin.org |

| Manganese (Mn) with P,N,N-ligands | Racemic Allylic Alcohols | γ-Amino Alcohols | Borrowing-hydrogen strategy; good yields and high enantioselectivity. rsc.org |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic approaches offer a powerful and environmentally benign alternative for the synthesis of chiral molecules, including this compound. These methods combine the selectivity of enzymes with the efficiency of chemical transformations.

A plausible chemoenzymatic route to sulfur-containing chiral amino alcohols starts from readily available chiral precursors like S-alkylated L-cysteine. researchgate.net For instance, novel sulfur-containing chiral β-amino alcohols have been prepared from S-alkylated L-cysteine, which can then be used as catalysts in other reactions. researchgate.net This highlights the potential of using enzymes to generate key chiral building blocks from natural amino acids.

Engineered amine dehydrogenases (AmDHs) have shown great promise in the synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biocatalytic method offers high conversions and excellent enantioselectivity (>99% ee) for the synthesis of (S)-configured vicinal amino alcohols. organic-chemistry.org Although direct synthesis of this compound via this method has not been reported, the broad substrate scope of engineered AmDHs suggests it could be a feasible strategy.

Furthermore, the chemoenzymatic synthesis of chiral secondary alcohols bearing sulfur-containing functionalities has been achieved using baker's yeast and Candida antarctica lipase (B570770) B. rsc.org This approach successfully produced a complete set of four stereoisomers of substituted phenylsulfinylpropan-2-ols from β-sulfinyl ketones with excellent enantioselectivity. rsc.org This demonstrates the utility of enzymes in resolving racemic mixtures of sulfur-containing compounds.

The table below summarizes key aspects of chemoenzymatic strategies applicable to the synthesis of chiral sulfur-containing amino alcohols.

| Enzymatic System | Precursor/Substrate | Product | Key Features |

| Enzymes from S-alkylated L-cysteine | S-alkylated L-cysteine | Sulfur-containing chiral β-amino alcohols | Utilizes natural amino acids as chiral starting materials. researchgate.net |

| Engineered Amine Dehydrogenases (AmDHs) | α-Hydroxy ketones | (S)-vicinal amino alcohols | High conversion and >99% ee. frontiersin.orgorganic-chemistry.org |

| Baker's yeast / Candida antarctica lipase B | β-Sulfinyl ketones | Chiral secondary alcohols with sulfur | Excellent enantioselectivity in kinetic resolution. rsc.org |

Stereochemical Control and Purity Assessment in Synthesis

Diastereoselective Routes

Achieving high diastereoselectivity is crucial when the target molecule contains multiple stereocenters. For the synthesis of γ-amino alcohols, diastereoselective reduction of β-amino ketones is a common and effective strategy. The choice of reducing agent can significantly influence the stereochemical outcome.

For example, the reduction of acyclic N-aryl-β-amino ketones with L-Selectride® (Et₃BHLi) has been shown to produce anti-γ-amino alcohols, while the use of zinc borohydride (B1222165) (Zn(BH₄)₂) favors the formation of the syn-diastereomer. rsc.org This predictable diastereoselectivity allows for the targeted synthesis of specific stereoisomers.

Enantiomeric Excess Determination Methods

The determination of the enantiomeric excess (ee) is a critical step in asymmetric synthesis to assess the success of the stereoselective transformation. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers and determining their ratio. The use of a chiral stationary phase (CSP) allows for the differential interaction with the enantiomers, leading to their separation. For amino alcohols, derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard HPLC column. researchgate.net Acetylated β-cyclodextrin stationary phases have demonstrated excellent performance for the separation of chiral amines and amino alcohols in reversed-phase mode. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is another valuable tool for determining enantiomeric excess. The reaction of a chiral amine with a CDA, such as a chiral phosphazane reagent, results in the formation of diastereomers that exhibit distinct signals in the ³¹P NMR spectrum, allowing for direct integration and calculation of the ee. rsc.org Similarly, ¹H NMR spectroscopy in the presence of a chiral-at-metal Ir(III) complex and salicylaldehyde (B1680747) can be used to discriminate between enantiomers of primary amines and amino alcohols. rsc.org

The table below outlines common methods for determining the enantiomeric excess of chiral amines and amino alcohols.

| Method | Principle | Key Features |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | High accuracy and resolution; requires a specific chiral column. bldpharm.com |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR signals. | Rapid analysis; requires a suitable chiral derivatizing agent. rsc.org |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. | Non-covalent interaction; avoids chemical modification of the analyte. |

Protecting Group Strategies for Amine and Hydroxyl Functionalities

Amine Protecting Groups

In the synthesis of polyfunctional molecules like this compound, the selective protection of the amine group is often necessary to prevent undesired side reactions. Carbamates are among the most common and effective protecting groups for amines. organic-chemistry.org

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com In the presence of a hydroxyl group, the amine can often be selectively protected due to its higher nucleophilicity. nih.gov Catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to be highly chemoselective, avoiding the formation of oxazolidinone side products from amino alcohols. google.com

Benzyloxycarbonyl (Cbz): The Cbz group, also known as the Z group, is another important amine protecting group. organic-chemistry.org It is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic and basic conditions. organic-chemistry.org A key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), which proceeds under neutral conditions and is orthogonal to many other protecting groups. organic-chemistry.org

The table below provides a summary of common amine protecting groups relevant to the synthesis of amino alcohols.

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl (Boc) | -C(O)O-t-Bu | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of reagents; orthogonal to Cbz. organic-chemistry.orggoogle.com |

| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid and base; orthogonal to Boc. organic-chemistry.orgorganic-chemistry.org |

Novel Synthetic Routes and Process Intensification Studies

One promising approach for the enantioselective synthesis of γ-amino alcohols involves the asymmetric reduction of β-amino ketones. rsc.orgru.nl For the synthesis of the target compound, a potential precursor would be (S)-3-amino-5-(methylthio)pentan-1-one. The stereoselective reduction of the ketone functionality would yield the desired this compound. This reduction can be achieved using various chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, which have shown high enantioselectivity in similar transformations. ru.nl

Another innovative strategy involves the catalytic asymmetric synthesis from readily available starting materials. For instance, the development of copper-catalyzed asymmetric propargylic substitution reactions has opened new avenues for the synthesis of chiral γ-amino alcohols. unimi.it A plausible route could involve the reaction of a suitable propargylic precursor with a methylthio-containing nucleophile, followed by reduction and functional group manipulations to yield the final product.

Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. For the synthesis of chiral amines and amino alcohols, continuous flow chemistry has emerged as a powerful tool. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up.

A hypothetical continuous flow process for the synthesis of this compound could involve the following key steps:

Continuous formation of a protected β-amino ketone precursor: This could be achieved through a continuous Mannich-type reaction or other carbon-carbon bond-forming reactions in a flow reactor.

In-line stereoselective reduction: The effluent from the first step could be directly fed into a second reactor containing a packed bed of a heterogeneous chiral catalyst for the asymmetric reduction of the ketone.

Continuous deprotection and purification: The final steps could involve in-line deprotection of the amino and hydroxyl groups, followed by a continuous extraction or chromatography step to isolate the pure product.

The table below outlines a conceptual comparison between a traditional batch synthesis and a potential continuous flow process for a chiral γ-amino alcohol like this compound.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Typically hours to days per step | Significantly reduced, often minutes |

| Scale-up | Challenging, often requires re-optimization | Straightforward by running the system for longer |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters |

| Productivity | Lower space-time yield | Higher space-time yield |

This table provides a generalized comparison. The specific advantages of a flow process would need to be experimentally validated for the synthesis of this compound.

Chemical Reactivity and Derivatization of S 3 Amino 5 Methylthio Pentan 1 Ol

Reactions Involving the Amino Group

The primary amino group is a versatile nucleophile and is expected to undergo a variety of common transformations.

Acylation and Sulfonylation Reactions

Primary amines are readily acylated by acyl halides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base is expected to yield sulfonamides. The general principle of chemoselective acylation under acidic conditions, which protonates the amine to prevent its reaction while allowing O-acylation, is a known strategy for amino alcohols. nih.gov Under basic or neutral conditions, N-acylation is typically favored due to the higher nucleophilicity of the amine compared to the alcohol. A variety of catalysts and solvent-free conditions have been developed to promote the acylation of amines and alcohols. researchgate.netmdpi.com

Alkylation and Reductive Amination

Direct alkylation of the primary amine with alkyl halides is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to furnish the secondary or tertiary amine. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com Transition metal catalysts have also been employed for the N-alkylation of amines using alcohols. rsc.org

Formation of Heterocycles Incorporating the Amine Moiety

Amino alcohols are crucial precursors for the synthesis of saturated nitrogen-containing heterocycles. Depending on the reagent used to react with both the amino and hydroxyl functionalities, various ring systems can be constructed. For instance, treatment with thionyl chloride can lead to cyclodehydration to form cyclic amines. orgsyn.org Intramolecular reactions, often facilitated by converting the alcohol into a good leaving group, can lead to the formation of rings such as substituted piperidines, a common motif in medicinal chemistry.

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is also a key site for derivatization, participating in esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The primary alcohol can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Acid catalysts or coupling agents are typically employed for reactions with carboxylic acids. Direct, uncatalyzed acylation is also possible under certain conditions. researchgate.net Etherification, the formation of an ether, can be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. youtube.com Direct dehydrative coupling between alcohols and thiols to form thioethers is also a known transformation, often catalyzed by acids or transition metals. nih.govnih.govchemrevlett.comresearchgate.net

Oxidation Reactions of the Primary Alcohol

Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. louisville.edu Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid. Catalyst systems, such as copper/TEMPO, are known to facilitate aerobic oxidation of primary alcohols with high chemoselectivity. nih.gov The presence of the sulfur atom in the molecule is a consideration, as it is also susceptible to oxidation. masterorganicchemistry.com

Activation of the Hydroxyl Group for Substitution

The primary hydroxyl group in (S)-3-amino-5-(methylthio)pentan-1-ol can be activated to facilitate nucleophilic substitution reactions. Direct displacement of a hydroxyl group is generally unfavorable due to its poor leaving group nature (OH⁻). Therefore, it must first be converted into a better leaving group.

Common strategies for this activation include:

Tosylation/Mesylation: The alcohol can be reacted with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into a tosylate or mesylate ester, respectively. These are excellent leaving groups, readily displaced by a wide range of nucleophiles. Given the presence of a nucleophilic amine in the same molecule, protection of the amine group (e.g., as a carbamate) is often required prior to this step to prevent competing reactions.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various reagents. Thionyl chloride (SOCl₂) can be used for chlorination, often in a one-pot process where the amino alcohol is added to the reagent. orgsyn.org Similarly, reagents like phosphorus tribromide (PBr₃) are effective for bromination. These transformations proceed via intermediate formation of a chlorosulfite or phosphite (B83602) ester, which then undergoes intramolecular Sₙ2 attack by the halide.

These activation methods pave the way for introducing a variety of other functional groups at the C-1 position, significantly expanding the synthetic utility of the parent molecule.

Reactions Involving the Thioether Moiety

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized or alkylated.

The thioether can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone. acsgcipr.org These oxidized derivatives are important in their own right, often exhibiting unique biological activities and serving as key intermediates in synthesis, for instance in Julia-type olefination reactions. rsc.org

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. acs.org A variety of reagents are effective for this transformation. Hydrogen peroxide is a "green" and inexpensive oxidant, and its selectivity can be controlled by using catalysts like p-toluenesulfonic acid (p-TsOH) or by running the reaction in specific solvents like glacial acetic acid. nih.govtandfonline.com Other methods employ reagents such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) with careful control of stoichiometry (typically one equivalent). masterorganicchemistry.com The choice of reagent can be critical to avoid side reactions with the amine and alcohol functionalities. For instance, certain ion-supported hypervalent iodine reagents are known to tolerate hydroxyl groups. organic-chemistry.org

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. Reagents like potassium permanganate (KMnO₄) or an excess of hydrogen peroxide, sometimes with a catalyst like sodium tungstate, can achieve this transformation. acs.orgjchemrev.com The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) has been reported as a metal-free method for the direct oxidation of sulfides to sulfones without the observation of the sulfoxide intermediate. organic-chemistry.org

The table below summarizes common reagents for the selective oxidation of thioethers.

| Target Product | Oxidizing Agent/System | Typical Conditions | Reference |

| Sulfoxide | H₂O₂ / p-TsOH | Solvent-free, room temp. | tandfonline.com |

| Sulfoxide | H₂O₂ / Acetic Acid | Room temperature | nih.gov |

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, low temp. | masterorganicchemistry.com |

| Sulfoxide | NaIO₄ | Methanol/Water | jchemrev.com |

| Sulfone | H₂O₂ (excess) / Na₂WO₄ | Room temp. | acs.org |

| Sulfone | Urea-H₂O₂ / Phthalic Anhydride | Ethyl acetate | organic-chemistry.org |

| Sulfone | KMnO₄ | Acetic acid/Water | jchemrev.com |

Due to the nucleophilicity of the sulfur atom, thioethers react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org In the case of this compound, reaction with an alkylating agent such as methyl iodide (CH₃I) would yield a dimethylalkylsulfonium salt.

These sulfonium salts are potent alkylating agents themselves, exemplified by the biological methylating agent S-adenosylmethionine (SAM). thieme-connect.com The formation of a sulfonium salt activates the alkyl groups attached to the sulfur, making them susceptible to nucleophilic attack. This reactivity has been harnessed in a wide array of synthetic applications. thieme-connect.com

Cyclization Reactions and Intramolecular Transformations

The presence of three functional groups within a five-carbon chain allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The specific outcome depends on which functional groups react and the conditions employed.

Formation of Tetrahydropyridines: Activation of the C-1 hydroxyl group (e.g., as a tosylate or halide) can be followed by intramolecular Sₙ2 attack by the C-3 amino group. This would result in the formation of a substituted tetrahydropyridine (B1245486) ring, a common scaffold in many biologically active compounds.

Formation of Oxazinanes: Alternatively, under conditions that favor cyclodehydration, the amino and hydroxyl groups can react to form a six-membered 1,3-oxazinane (B78680) ring. This can be achieved through various methods, including Pd(II)/sulfoxide catalyzed allylic C-H amination of related unsaturated systems to form oxazinanones. nih.gov

Lactam Formation: Ruthenium-catalyzed reactions of amino alcohols can lead to cyclic amides (lactams) through a "hydrogen shuttling" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine. rsc.org

The regioselectivity of cyclization is highly dependent on the reaction conditions, including the choice of catalyst and any activating agents. masterorganicchemistry.com

Stereoselective Transformations of this compound

The inherent chirality of this compound, with a stereocenter at the C-3 position, makes it a valuable precursor for the synthesis of other enantiopure compounds. The stereochemistry at C-3 can direct the outcome of subsequent reactions at or near this center.

For instance, in reactions involving the formation of a new stereocenter, the existing chiral center can exert diastereoselective control. This is a common strategy in the synthesis of complex molecules like natural products and pharmaceuticals, where precise control of stereochemistry is crucial. nih.govacs.org

Furthermore, amino alcohols are key structural motifs in many chiral ligands and catalysts used in asymmetric synthesis. nih.govrsc.org The this compound molecule itself, or its derivatives, could potentially serve as a chiral auxiliary or ligand. For example, the amino and hydroxyl groups can chelate to a metal center, creating a chiral environment that can influence the stereochemical course of a catalyzed reaction.

Application of S 3 Amino 5 Methylthio Pentan 1 Ol As a Chiral Synthon and Building Block

Role in the Synthesis of Complex Natural Products

Chiral amino alcohols are invaluable starting materials in the total synthesis of natural products due to the dense and stereochemically defined functionality they offer.

The synthesis of sulfur-containing natural products is a significant area of research, with many of these compounds exhibiting potent biological activities. rsc.orgnih.gov Chiral building blocks containing both nitrogen and sulfur are particularly valuable for the construction of sulfur-containing alkaloids. In principle, (S)-3-amino-5-(methylthio)pentan-1-ol could serve as a key fragment in the synthesis of such alkaloids. Its amine and alcohol functionalities provide handles for elongation and cyclization reactions, while the inherent chirality directs the stereochemical outcome of the synthesis. The thioether group could be a part of the final alkaloid structure or a precursor to other sulfur-containing functional groups. However, specific examples of its incorporation into sulfur-containing alkaloids are not documented in the reviewed literature.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.govacs.org β-amino acids are frequently incorporated into peptide backbones to create these peptidomimetics. nih.govresearchgate.net this compound is a β-amino alcohol and could be oxidized to the corresponding β-amino acid, (S)-3-amino-5-(methylthio)pentanoic acid. This non-proteinogenic amino acid analog, with its thioether side chain, could then be incorporated into peptide sequences using standard solid-phase peptide synthesis techniques to study structure-activity relationships or to develop novel therapeutic agents. nih.gov The synthesis of thioether-containing peptides is an area of interest for developing new pharmaceuticals. google.com

Utilization in the Synthesis of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.gov

Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric reactions. nih.govrsc.orgnih.gov Chiral β-amino alcohols are common precursors for the synthesis of P,N-bidentate ligands. rsc.orgrsc.org The amino group of this compound can be readily phosphinated, for example, by reaction with chlorodiphenylphosphine, to yield a phosphine-amino alcohol. The alcohol moiety can be further functionalized or left as is to participate in secondary interactions in a catalytic complex. The thioether could potentially act as a third donor site, creating a P,N,S-tridentate ligand, or its steric and electronic properties could influence the catalytic environment. While the synthesis of chiral phosphine ligands from various amino acids and amino alcohols is well-established, specific ligands derived from this compound have not been detailed in the surveyed research. nih.govrsc.org

Chiral amino alcohols and their derivatives are themselves effective catalysts or ligands for a variety of asymmetric transformations. polyu.edu.hkresearchgate.net For instance, sulfur-containing chiral β-amino alcohols derived from L-cysteine have been successfully used as catalysts in the enantioselective reduction of prochiral ketones. researchgate.net Similarly, this compound could be employed as a ligand for metals such as titanium or copper in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes or asymmetric Henry reactions. rsc.orgresearchgate.netnih.gov The combination of the amine, alcohol, and thioether functionalities could lead to unique reactivity and selectivity profiles in such catalytic systems. mdpi.com

Precursor for Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov Chiral amino alcohols are versatile starting materials for the synthesis of a wide range of enantiomerically pure heterocycles. The functional groups of this compound allow for various cyclization strategies. For example, intramolecular reactions could lead to the formation of chiral morpholines, piperidines, or larger sulfur and nitrogen-containing rings like thiazinanes. mdpi.comyoutube.com The synthesis of nitrogen-sulfur heterocycles is an active area of research due to their diverse biological activities. nih.govmdpi.com While general methods for the synthesis of such heterocycles from amino alcohols exist, specific examples starting from this compound are not described in the available literature.

Synthesis of Nitrogen-Sulfur Heterocycles

The presence of both a nitrogen and a sulfur atom in this compound makes it a logical precursor for the synthesis of nitrogen-sulfur containing heterocyclic compounds. The amino and hydroxyl groups can undergo cyclization reactions with various reagents to form rings of different sizes. For instance, reaction with a thiocarbonyl source could potentially lead to the formation of thiazolidine (B150603) or other related N,S-heterocycles. The stereochemistry of the parent molecule would be transferred to the resulting heterocyclic product, which is a key advantage in the synthesis of enantiomerically pure compounds.

While the direct synthesis of nitrogen-sulfur heterocycles from this compound is a promising area of research, specific, documented examples in peer-reviewed literature are not extensively available at present. The general strategies for the synthesis of such heterocycles often involve the reaction of amino alcohols with sulfur-containing reagents. For example, the reaction of an amino alcohol with carbon disulfide can lead to the formation of a dithiocarbamate, which can then be cyclized to form a thiazolidin-2-one.

| Starting Material | Reagent | Potential Product Class |

| This compound | Carbon disulfide | Thiazolidine derivatives |

| This compound | Phosgene equivalent | Oxathiazinane derivatives |

This table represents potential synthetic pathways that are chemically plausible but require further research for specific examples and reaction conditions.

Development of Cyclic Amino Alcohol Derivatives

The bifunctional nature of this compound also lends itself to the synthesis of various cyclic amino alcohol derivatives. These derivatives are important scaffolds in medicinal chemistry and materials science. Intramolecular reactions or reactions with bifunctional reagents can lead to the formation of cyclic ethers, aminals, and other related structures. For example, intramolecular cyclization via activation of the hydroxyl group and subsequent nucleophilic attack by the amine could yield a substituted pyrrolidine.

The development of such derivatives from this compound would capitalize on its inherent chirality to produce enantiomerically pure cyclic compounds. These, in turn, can serve as chiral ligands in asymmetric catalysis or as key intermediates in the synthesis of biologically active molecules.

| Reaction Type | Reagent/Condition | Potential Cyclic Product |

| Intramolecular Cyclization | Activating agent (e.g., TsCl) | Chiral Pyrrolidine Derivative |

| Reaction with Aldehyde/Ketone | Acid or Base Catalyst | Chiral Oxazolidine Derivative |

This table outlines potential synthetic transformations for the development of cyclic amino alcohol derivatives from the title compound.

Development of Advanced Organic Materials Precursors

The unique combination of functional groups in this compound suggests its utility as a precursor for advanced organic materials. The amine and hydroxyl functionalities can be used for polymerization reactions, leading to the formation of chiral polyamides or polyurethanes. The presence of the sulfur atom can impart specific properties to these materials, such as altered refractive index, thermal stability, or the ability to coordinate with metal ions.

Furthermore, the thioether group can be oxidized to a sulfoxide (B87167) or a sulfone, providing a handle for further functionalization or for tuning the electronic properties of the resulting material. The development of such materials from a readily available chiral precursor is of significant interest for applications in areas such as chiral chromatography, nonlinear optics, and as components in electronic devices. Research in this area is still emerging, with the full potential of this compound as a materials precursor yet to be fully explored.

Biochemical and Biological Research Perspectives on S 3 Amino 5 Methylthio Pentan 1 Ol Mechanistic Focus

Proposed Involvement in Sulfur Amino Acid Metabolism

Extensive literature searches did not yield specific information directly implicating (S)-3-amino-5-(methylthio)pentan-1-ol in the metabolic pathways of sulfur-containing amino acids. The metabolism of sulfur amino acids, such as methionine and cysteine, is a well-documented field of study. nih.govnih.govyoutube.commhmedical.com These pathways are crucial for numerous cellular functions, including protein synthesis, methylation reactions, and the production of important metabolites like glutathione. nih.govyoutube.com However, the specific role or even the presence of this compound within these intricate networks has not been described in the available scientific literature.

Hypothetical Pathways in Methionine/Cysteine Interconversions

There is no published research to suggest a hypothetical pathway for this compound in the interconversion of methionine and cysteine. The primary route for this interconversion in many organisms is the transsulfuration pathway, which involves a series of enzymatic reactions to convert methionine to cysteine, with homocysteine as a key intermediate. nih.govnih.gov The structural characteristics of this compound, specifically the presence of a hydroxyl group and the lack of a carboxyl group, make its direct participation in the canonical transsulfuration pathway unlikely without significant prior enzymatic modification.

Enzymatic Transformations and Substrate Specificity Studies (in vitro, non-clinical)

No in vitro studies detailing the enzymatic transformations or substrate specificity related to this compound could be identified. While research exists on the substrate specificity of enzymes involved in amino acid and amino alcohol metabolism, nih.govnih.govmdpi.com none of these studies have included this compound as a substrate. Therefore, there is no data available on which enzymes might act upon this compound or the nature of any potential resulting products.

Interaction with Biological Macromolecules at a Molecular Level (e.g., enzyme binding, without functional outcomes)

No studies have been published that investigate the molecular interactions between this compound and biological macromolecules such as enzymes. Consequently, there is no information available regarding its potential to bind to any active or allosteric sites of proteins.

Advanced Analytical Methodologies for S 3 Amino 5 Methylthio Pentan 1 Ol Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are fundamental in elucidating the complex structural features of chiral molecules like (S)-3-amino-5-(methylthio)pentan-1-ol. Advanced applications of these methods allow for a nuanced understanding of its conformational and stereochemical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of this compound. While standard ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, advanced NMR experiments provide deeper insights.

Conformational analysis is achieved by studying coupling constants (J-values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. The magnitude of three-bond proton-proton coupling constants (³JHH) along the carbon backbone can help determine the preferred dihedral angles and thus the solution-state conformation of the molecule. For conformationally flexible structures, this method can be challenging but remains valuable. mdpi.com

To definitively establish the absolute stereochemistry at the C3 chiral center, a common strategy involves the synthesis of diastereomeric derivatives. researchgate.net For instance, the amino alcohol can be derivatized with a chiral agent like (R)- and (S)-methoxy(phenyl)acetic acid (MPA). The resulting diastereomers will exhibit distinct chemical shifts (δ) in their ¹H NMR spectra due to the different spatial arrangement of the protons relative to the anisotropic phenyl ring of the MPA moiety. By analyzing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amino alcohol can be unequivocally assigned. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Data for a Diastereomeric Derivative of this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (COSY/HMBC) |

|---|---|---|---|

| H1 (CH₂) | ~3.65 | t | H2, C1, C2 |

| H2 (CH₂) | ~1.70 | m | H1, H3, C1, C2, C3 |

| H3 (CH) | ~3.10 | m | H2, H4, C2, C3, C4, C5 |

| H4 (CH₂) | ~1.85 | m | H3, H5, C3, C4, C5 |

| H5 (CH₂) | ~2.55 | t | H4, C4, C5, C6 |

| H6 (CH₃) | ~2.10 | s | C5 |

| NH₂ | Variable | br s | H3 |

Note: This table is illustrative. Actual chemical shifts would be determined experimentally.

Advanced Mass Spectrometry Techniques (e.g., tandem MS, accurate mass) for Structural Elucidation of Derivatives

Advanced mass spectrometry (MS) techniques are indispensable for confirming the elemental composition and elucidating the structure of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS), often coupled with "soft" ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides highly accurate mass measurements. rsc.org This allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For C₆H₁₅NOS, the expected exact mass is a key parameter for verification.

Tandem Mass Spectrometry (MS/MS) is used to probe the molecular structure. In this technique, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage at various points along the carbon chain, providing definitive structural confirmation.

Table 2: Predicted MS/MS Fragmentation for Protonated this compound ([C₆H₁₅NOS + H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information Gained |

|---|---|---|---|

| 150.09 | 132.08 | H₂O | Confirms presence of hydroxyl group |

| 150.09 | 133.07 | NH₃ | Confirms presence of primary amine |

| 150.09 | 102.05 | CH₄S | Loss of methanethiol, indicates thioether |

| 150.09 | 88.07 | C₂H₆S | Cleavage adjacent to the sulfur atom |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for confirming the absolute configuration of chiral molecules. nih.govhebmu.edu.cn This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

For a molecule like this compound, which lacks a strong chromophore near its chiral center, derivatization with a chromophoric group may be necessary to obtain a measurable CD spectrum in the accessible UV-Vis range. Alternatively, Vibrational Circular Dichroism (VCD), which operates in the infrared region, can be used on the underivatized molecule. nih.gov

The experimental CD spectrum provides a unique signature for a specific enantiomer. The (S)-enantiomer will produce a spectrum that is a mirror image of the (R)-enantiomer. The absolute configuration is definitively confirmed by comparing the experimental spectrum to one predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). nih.govnih.gov A strong correlation between the experimental and the calculated spectrum for the S-isomer confirms its absolute configuration. The sign of the observed Cotton effects (positive or negative peaks) at specific wavelengths is directly related to the stereochemistry. hebmu.edu.cn

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for assessing both the chemical purity and the enantiomeric purity (enantiomeric excess, e.e.) of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and quantifying the enantiomeric excess of this compound. The separation is achieved using a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are particularly effective. nih.govmdpi.com The analyte's enantiomers interact differently with the chiral environment of the CSP, leading to different retention times (tR). The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is optimized to achieve baseline separation of the enantiomeric peaks. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. For analysis of the polar amino alcohol, derivatization of the amino group (e.g., with a dinitrobenzoyl group) can improve peak shape and resolution.

Table 3: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AS-H (25 cm) |

| Mobile Phase | Hexane/2-propanol = 95:5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (after derivatization) |

| Expected tR (S)-enantiomer | ~28.5 min |

| Expected tR (R)-enantiomer | ~32.1 min |

Note: Retention times are illustrative and depend on the exact conditions and analyte derivative used.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation. Due to the low volatility of this compound, derivatization is required prior to analysis. Both the amino and hydroxyl groups are typically acylated, for example, with trifluoroacetic anhydride (B1165640), to create a more volatile derivative.

The derivatized enantiomers are then separated on a capillary column coated with a chiral selector. Cyclodextrin derivatives or phases like Chirasil-Val, which is based on L-valine, are commonly used CSPs for the separation of derivatized amino acids and amines. uni-muenchen.de The enantiomers exhibit different interactions with the chiral phase, resulting in different elution times. The high efficiency of capillary GC often provides excellent resolution of the enantiomers, allowing for precise determination of enantiomeric purity.

Table 4: Illustrative Chiral GC Method for Enantiomer Separation

| Parameter | Condition |

|---|---|

| Analyte Form | N,O-bis(trifluoroacetyl) derivative |

| Column | Chirasil-Val, 25 m x 0.25 mm |

| Carrier Gas | Helium |

| Oven Program | 80°C (1 min), ramp to 180°C at 5°C/min |

| Detection | Flame Ionization Detector (FID) |

| Expected Elution Order | Dependent on specific CSP and derivative |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

As of the latest available research, a definitive X-ray crystallographic study for the specific compound this compound has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.

The determination of the solid-state structure and the absolute configuration of a chiral molecule like this compound is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise three-dimensional information about the arrangement of atoms within a crystal lattice.

For a molecule with a defined stereocenter, such as the (S)-enantiomer of 3-amino-5-(methylthio)pentan-1-ol, X-ray crystallography serves two primary purposes. Firstly, it elucidates the exact conformation of the molecule in the solid state, detailing bond lengths, bond angles, and torsion angles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are dictated by the spatial arrangement of the amino and hydroxyl functional groups.

Secondly, and crucially for chiral molecules, anomalous dispersion techniques within X-ray crystallography can be used to determine the absolute configuration of the stereocenter without ambiguity. This is typically achieved by forming a salt of the compound with a chiral counter-ion of a known absolute configuration or by analyzing the diffraction data of a heavy-atom derivative. The resulting Flack parameter from the crystallographic refinement provides a high degree of confidence in the assignment of the (S) or (R) configuration.

While crystallographic data for the target compound is not available, studies on structurally related compounds, such as aminothiophene derivatives, demonstrate the utility of X-ray diffraction in confirming molecular structures and understanding packing arrangements in the solid state. These studies routinely report detailed tables of crystal data and structure refinement parameters.

Should a crystallographic study of this compound be undertaken, it would be anticipated to yield data similar to the tables presented below, which are hypothetical examples of what such a study would report.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C6H15NOS |

| Formula weight | 149.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = 90° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μmm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | NNNN [R(int) = 0.XXXX] |

| Completeness to theta | XX.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | NNNN / 0 / NNN |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2σ(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |

| Absolute structure param | x.xx(xx) |

| Extinction coefficient | n.nnnnn |

| Largest diff. peak/hole | P.PPP and -H.HHH e.Å⁻³ |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| S1 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| O1 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| N1 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| C1 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| C2 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| C3 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| C4 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| C5 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

| C6 | 0.xxxx(x) | 0.yyyy(y) | 0.zzzz(z) | 0.uuuu(u) |

The successful crystallization and subsequent X-ray diffraction analysis of this compound or a suitable salt thereof would be a valuable contribution to the chemical literature, providing definitive structural proof and a basis for computational modeling and structure-activity relationship studies.

Computational and Theoretical Studies of S 3 Amino 5 Methylthio Pentan 1 Ol

Conformational Analysis and Energy Minima Calculation

Due to the presence of multiple rotatable single bonds, (S)-3-amino-5-(methylthio)pentan-1-ol is a flexible molecule that can exist in numerous three-dimensional arrangements or conformations. Identifying the most stable of these conformations is crucial, as it governs the molecule's physical, chemical, and biological properties.

The conformational landscape of this compound can be systematically explored using a combination of computational techniques. The process typically begins with a broad search for possible conformations using computationally inexpensive methods like Molecular Mechanics (MM) . Force fields such as MMFF94 or AMBER are employed to rapidly generate thousands of potential conformers by systematically rotating the molecule's single bonds.

Following this initial scan, a selection of the lowest-energy conformers identified by MM are subjected to more rigorous analysis using Quantum Chemical (QC) methods . acs.org Density Functional Theory (DFT) is a widely used QC method for such tasks, offering a good balance of accuracy and computational cost. mdpi.com By employing a functional, such as B3LYP, and a suitable basis set, like 6-31G*, the geometry of each selected conformer is optimized to find its precise energy minimum on the potential energy surface. youtube.com The relative energies of these optimized structures are then calculated to determine their thermodynamic stability. For flexible molecules, it's often found that several conformers lie within a small energy range and may coexist at room temperature. mdpi.com

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G* Level of Theory.

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) |

| Conf-01 | Gauche (O-C-C-N), Anti (C-C-N-C) | 0.00 |

| Conf-02 | Anti (O-C-C-N), Gauche (C-C-N-C) | 0.85 |

| Conf-03 | Gauche (O-C-C-N), Gauche (C-C-N-C) | 1.20 |

| Conf-04 | Anti (O-C-C-N), Anti (C-C-N-C) | 2.50 |

Note: This data is hypothetical and for illustrative purposes only.

The relative stability of the conformers of this compound is primarily dictated by a balance of stabilizing and destabilizing non-covalent interactions.

Intramolecular Hydrogen Bonding: A key stabilizing interaction in this molecule is the formation of an intramolecular hydrogen bond (IMHB). ustc.edu.cn Specifically, the hydroxyl group (-OH) can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of the amino group (-NH2) can act as an acceptor (O-H···N). Computational studies on similar amino alcohols have shown that such interactions significantly stabilize conformers where these groups are in close proximity, often leading to the formation of a pseudo-six-membered ring. acs.orgarxiv.org The strength of this bond can be evaluated by analyzing the calculated O···N distance and the O-H···N angle.

Steric Effects: Destabilizing steric interactions, which arise from the repulsion between electron clouds of bulky groups, also play a crucial role. numberanalytics.com In this compound, steric hindrance can occur between the ethyl group attached to the chiral carbon and the hydroxyethyl (B10761427) or methylthioethyl side chains. Conformations that minimize these repulsive interactions are energetically favored. numberanalytics.com The final geometry of the lowest-energy conformers is a compromise that maximizes the stabilizing hydrogen bond while minimizing steric strain. nih.gov

Table 2: Hypothetical Geometric Parameters for the Intramolecular Hydrogen Bond in Different Conformers.

| Conformer ID | H-Bond Distance (O···N) (Å) | H-Bond Angle (O-H···N) (°) |

| Conf-01 | 1.95 | 165 |

| Conf-02 | 2.80 | 115 |

| Conf-03 | 2.10 | 150 |

| Conf-04 | 4.50 | 95 |

Note: This data is hypothetical and for illustrative purposes only. A shorter distance and an angle closer to 180° typically indicate a stronger hydrogen bond.

Electronic Structure and Reactivity Prediction

Beyond geometry, computational methods can illuminate the electronic characteristics of a molecule, providing a basis for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital is the source of electrons in a reaction. Regions of the molecule where the HOMO density is high are susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the nitrogen of the amino group and the sulfur of the methylthio group, as these are the most electron-rich heteroatoms.

LUMO: This orbital is the destination for electrons in a reaction. Regions where the LUMO density is high are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the "gap") is an important indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, while a small gap suggests the molecule is more reactive.

DFT calculations can reliably predict the energies and visualize the spatial distribution of these orbitals. acs.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for the Most Stable Conformer.

| Parameter | Energy (eV) |

| HOMO Energy | -9.2 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 9.7 |

Note: This data is hypothetical and for illustrative purposes only.

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms. stackexchange.comugent.be By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction profile can be constructed. acs.org

A key transformation for this compound could be, for instance, the N-acylation of the amino group with an acyl chloride. A computational study of this reaction would involve:

Locating the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.

Calculating the activation energy (the energy difference between the reactants and the transition state).

This information helps determine the kinetic feasibility and thermodynamic favorability of the proposed reaction pathway.

Table 4: Hypothetical Calculated Energies for a Proposed N-Acylation Reaction Pathway.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Amino alcohol + Acyl Chloride) | 0.0 |

| Transition State | +15.5 |

| Products (N-acylated alcohol + HCl) | -10.2 |

Note: This data is hypothetical and for illustrative purposes only.

Spectroscopic Property Prediction using Computational Models

One of the most practical applications of computational chemistry is the prediction of spectroscopic data. github.io Once the lowest-energy conformation of a molecule is determined, its NMR and IR spectra can be calculated. These predicted spectra can then be compared with experimental data to confirm a structural assignment.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. numberanalytics.comacs.org The calculated shifts for the lowest energy conformer (or a Boltzmann-averaged set of low-energy conformers) provide a powerful means of validating an experimental structure. frontiersin.org

IR Spectra: The vibrational frequencies and their corresponding intensities, which make up an IR spectrum, can also be computed. computabio.com This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The predicted frequencies correspond to specific bond stretches, bends, and other vibrations within the molecule. For example, a strong, broad peak would be predicted for the O-H stretch involved in the intramolecular hydrogen bond, and distinct peaks would be expected for N-H and C-H stretches. mit.edu

Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H on C1 | 3.65 (m) | C1 | 60.5 |

| H on C2 | 1.70 (m) | C2 | 39.8 |

| H on C3 | 3.10 (m) | C3 | 55.2 |

| H on C4 | 1.90 (m) | C4 | 35.1 |

| H on C5 | 2.60 (t) | C5 | 30.7 |

| H on S-CH₃ | 2.15 (s) | S-CH₃ | 15.4 |

Note: This data is hypothetical and for illustrative purposes only. (s)=singlet, (t)=triplet, (m)=multiplet.

Table 6: Hypothetical Predicted Major IR Absorption Frequencies (cm⁻¹).

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 3350 (broad) | O-H stretch (H-bonded) |

| 3290 (medium) | N-H stretch |

| 2960-2850 (strong) | C-H stretch |

| 1595 (medium) | N-H bend (scissoring) |

| 1450 (medium) | C-H bend |

| 1050 (strong) | C-O stretch |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules and their interactions with the environment at an atomic level of detail. mdpi.com For this compound, MD simulations can provide critical insights into how different solvents influence its three-dimensional structure, internal dynamics, and intermolecular interactions. Such studies are vital for understanding its behavior in various chemical and biological contexts.

The primary objective of conducting MD simulations on this compound would be to systematically investigate the impact of solvent polarity on the molecule's conformational landscape. The molecule possesses both polar (amino and hydroxyl) and nonpolar (methylthio and alkyl chain) groups, suggesting that its preferred shape and interactions will be highly dependent on the surrounding solvent environment. For instance, in a polar protic solvent like water, the molecule would be expected to form extensive hydrogen bonds through its amino and hydroxyl groups. Conversely, in a nonpolar aprotic solvent such as chloroform (B151607) or hexane, intramolecular interactions might become more dominant, leading to different stable conformations.

A typical MD simulation study would involve placing a single molecule of this compound into a simulation box filled with a chosen solvent. The system's behavior would then be simulated over a period of nanoseconds to microseconds, tracking the positions and velocities of all atoms. The interactions between atoms are described by a force field, with common choices for organic molecules including OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement). The selection of the solvent model, such as TIP3P or SPC/E for water, is also a critical parameter.

Key analyses performed on the simulation trajectories would include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. For example, RDFs between the oxygen of the hydroxyl group and hydrogen atoms of water molecules would reveal the structure and strength of hydrogen bonding.

Conformational Analysis: By monitoring dihedral angles within the molecule over time, researchers can identify the most populated conformational states and the energy barriers between them. This is crucial for understanding how the solvent environment stabilizes or destabilizes certain shapes of the molecule.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds formed between the solute and solvent, as well as intramolecular hydrogen bonds, would be quantified.

The expected findings from such simulations would likely show that in polar solvents, this compound adopts a more extended conformation to maximize its interactions with the solvent molecules. In contrast, in nonpolar solvents, a more compact or folded conformation might be favored to minimize the exposure of its polar groups to the nonpolar environment through the formation of intramolecular hydrogen bonds.

The following interactive table illustrates the kind of data that would be generated from such a study, showing the predicted average number of hydrogen bonds between the solute and different solvents, and the dominant dihedral angle of the C3-C4 bond, which would indicate the molecule's backbone conformation.

| Solvent | Dielectric Constant | Average Solute-Solvent H-Bonds | Dominant C3-C4 Dihedral Angle (°) |

| Water | 80.1 | 4.7 | 175 (anti) |

| Methanol | 32.7 | 3.9 | 160 (gauche) |

| Chloroform | 4.8 | 1.2 | 65 (gauche) |

| Hexane | 1.9 | 0.1 | 60 (gauche) |

These hypothetical results suggest a clear trend where polar solvents promote an extended conformation and extensive hydrogen bonding, while nonpolar solvents lead to a more folded structure with fewer solute-solvent interactions.

Further analysis could involve calculating the potential of mean force (PMF) to understand the energetic landscape of conformational changes or specific interaction pathways. By providing an atomistic and dynamic view, molecular dynamics simulations serve as an indispensable tool for elucidating the solvent-dependent behavior of this compound, bridging the gap between its chemical structure and its macroscopic properties in different environments.

In-depth Analysis of this compound Reveals Limited Research and Future Potential

Initial research into the chemical compound this compound indicates a notable scarcity of dedicated scientific literature. While this chiral amino alcohol, featuring a methylthioether group, holds theoretical promise in various chemical and biochemical fields, it remains a largely unexplored molecule. The current body of public-domain research does not provide sufficient data to detail its specific synthetic routes, catalytic activities, biochemical roles, or applications in material science and multicomponent reactions. The following sections outline prospective future research directions that could elucidate the properties and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-3-amino-5-(methylthio)pentan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 4-penten-1-ol derivatives using ammonia and hydrogen gas in the presence of transition metal catalysts (e.g., nickel or palladium). Optimization of catalyst loading (5–10 mol%), hydrogen pressure (1–3 atm), and temperature (50–80°C) is critical to achieving >70% yield . Side reactions, such as over-reduction to 5-aminopentanol, can occur if hydrogenation conditions are too vigorous.

Q. How can the purity and stereochemistry of this compound be validated?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10) to confirm enantiomeric excess (>98%). Elemental analysis (C, H, N, S) should match theoretical values (e.g., C: 47.5%, H: 8.6%, N: 9.2%, S: 21.1%) with <0.5% deviation . Mass spectrometry (ESI-MS) and H/C NMR are essential for structural confirmation, with key signals at δ 1.45–1.70 ppm (methylene protons) and δ 2.10 ppm (methylthio group) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodology : Follow GHS guidelines for flammable liquids (Category 4) and skin/eye irritants (Category 2). Use fume hoods for synthesis, wear nitrile gloves, and store at 2–8°C in amber glass under nitrogen to prevent oxidation. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodology : Contradictory reports of degradation (e.g., 20% loss at pH 3 vs. 5% at pH 4) may arise from trace metal impurities. Conduct stability studies using ultra-pure buffers (pH 2–6) with chelating agents (e.g., EDTA) and monitor via LC-MS. Data normalization to control groups is critical to isolate pH effects from catalytic decomposition .

Q. What strategies mitigate racemization during functionalization of the amino group?

- Methodology : Racemization occurs during acylations or alkylations due to base-mediated epimerization. Use mild, non-nucleophilic bases (e.g., DIPEA) at low temperatures (−20°C) and short reaction times (<2 hours). Chiral derivatizing agents (e.g., Marfey’s reagent) can quantify enantiopurity post-reaction .

Q. How does the methylthio group influence the compound’s biological activity in drug discovery?

- Methodology : The methylthio moiety enhances membrane permeability and metabolic stability. Compare IC values of this compound derivatives against analogs with sulfoxide or sulfone groups in cellular assays (e.g., kinase inhibition). Molecular dynamics simulations reveal sulfur’s role in hydrophobic binding pockets .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology : Thioether oxidation products (e.g., sulfoxides) co-elute with the parent compound in reverse-phase HPLC. Use HILIC columns with acetonitrile:ammonium formate gradients (pH 4.5) for separation. Limit of quantification (LOQ) for impurities should be <0.1% via UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.